(2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
The compound (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a cinnamanilide derivative characterized by:
- Anilide moiety: A 3-chloro-4-fluorophenyl group, providing halogenated aromatic substitution.
- This structure combines halogen atoms (Cl, F) with methoxy groups, balancing lipophilicity and electronic effects. Such substitutions are common in antimicrobial and enzyme-inhibiting agents .
Properties
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-12-5-6-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITHJWGSGTUAEP-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the benzaldehyde derivative in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.
Amidation: The intermediate amine is reacted with an acylating agent, such as acetic anhydride, under acidic conditions to form the final enamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives with hydroxyl groups replacing methoxy groups.
Reduction: Saturated amide derivatives.
Substitution: Compounds with nucleophiles replacing chloro or fluoro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Anilides
- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10): Exhibited superior antibacterial activity against Staphylococcus aureus and MRSA compared to ampicillin . The trifluoromethyl group enhances lipophilicity but may reduce solubility.
(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) :
Methoxy-Substituted Analogs
- 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate: Demonstrated dual cholinesterase inhibition (AChE IC₅₀ = 46.18 µM; BChE IC₅₀ = 32.46 µM) . Comparison: The target compound’s amide linkage (vs. ester) may enhance metabolic stability, prolonging half-life .
- Comparison: The target compound’s single chloro/fluoro substitution (vs. di/tri-halogenation) likely reduces cytotoxicity while retaining anti-inflammatory activity.
Structural Isomerism and Activity
- Positional Isomers of Trimethoxyphenyl Groups :
- (2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide :
- A positional isomer with methoxy groups at 2,3,4-positions instead of 3,4,5.
Physicochemical and ADMET Properties
- Lipophilicity Trends :
Enzyme Inhibition Potential
- Cholinesterase Inhibition: Trimethoxycinnamates (e.g., 2-chlorophenyl ester) show activity due to methoxy groups interacting with the enzyme’s peripheral anionic site .
Antimicrobial Mechanisms :
- Halogenated anilides disrupt bacterial membrane integrity or inhibit DNA gyrase.
- The 3,4,5-trimethoxyphenyl group may synergize with halogens via dual-target inhibition .
Biological Activity
The compound (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a prop-2-enamide backbone substituted with a chloro-fluorophenyl group and a trimethoxyphenyl moiety. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in various studies.
Anticancer Activity
A key area of interest is the compound's potential as an anticancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:
- In vitro studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (specific values to be determined from experimental data).
The proposed mechanism involves the inhibition of critical signaling pathways associated with tumor growth. Similar compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in many cancers.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the compound's efficacy. Modifications to the phenyl groups and the introduction of electron-withdrawing groups like chlorine and fluorine have been associated with enhanced biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of chloro group | Increased binding affinity to target proteins |
| Presence of trimethoxy groups | Enhanced solubility and bioavailability |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Mechanistic Insights : Another investigation utilized Western blot analysis to assess the activation of apoptotic markers in treated cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Safety and Toxicology
Preliminary toxicity assessments are crucial for determining the safety profile of any new drug candidate. In vitro cytotoxicity tests revealed that the compound exhibited low toxicity in normal cell lines at therapeutic concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
